![molecular formula C15H23PSn B12528777 Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane CAS No. 675882-01-6](/img/structure/B12528777.png)
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group attached to an indene ring, which is further substituted with a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent, which provides a convenient route to the desired phosphane compound . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the stannyl group.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield a phosphine oxide, while substitution of the trimethylstannyl group could result in a variety of functionalized indene derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development and other bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can coordinate with metal centers, influencing catalytic processes and facilitating various chemical transformations. The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane include other organophosphorus compounds with different substituents on the indene ring or variations in the phosphane group. Examples include:
- Dimethyl[2-methyl-1-(trimethylsilyl)-1H-inden-3-yl]phosphane
- Dimethyl[2-methyl-1-(trimethylgermyl)-1H-inden-3-yl]phosphane
Uniqueness
What sets this compound apart is the presence of the trimethylstannyl group, which imparts unique reactivity and properties compared to its silicon and germanium analogs. This makes it particularly valuable in specific catalytic and synthetic applications where the stannyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
675882-01-6 |
|---|---|
Molekularformel |
C15H23PSn |
Molekulargewicht |
353.03 g/mol |
IUPAC-Name |
dimethyl-(2-methyl-3-trimethylstannyl-3H-inden-1-yl)phosphane |
InChI |
InChI=1S/C12H14P.3CH3.Sn/c1-9-8-10-6-4-5-7-11(10)12(9)13(2)3;;;;/h4-8H,1-3H3;3*1H3; |
InChI-Schlüssel |
USFTYKDHDNOGET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C1[Sn](C)(C)C)P(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


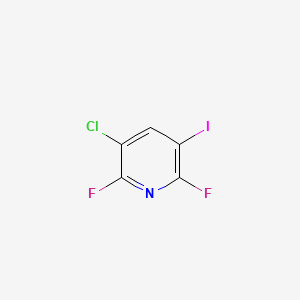
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
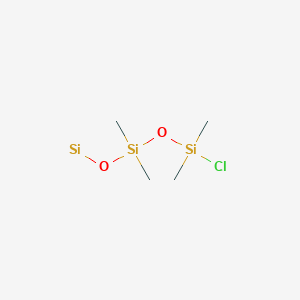
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
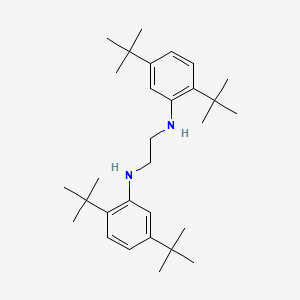
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
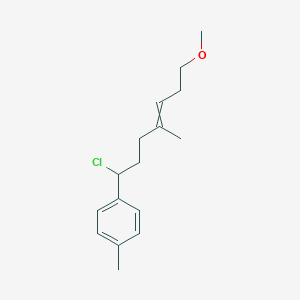
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
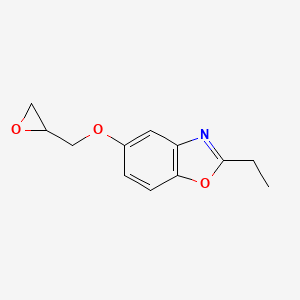
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)

![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
